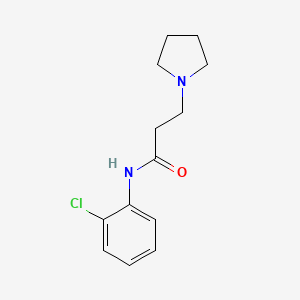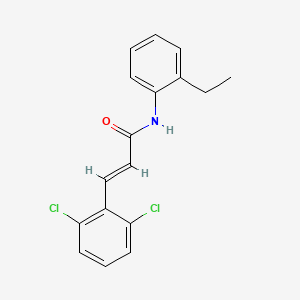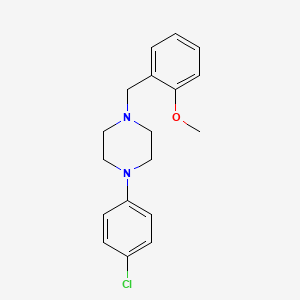
N-(2-chlorophenyl)-3-(1-pyrrolidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-chlorophenyl)-3-(1-pyrrolidinyl)propanamide and related compounds often involves standard synthetic methods. For instance, the growth and characterization of this compound have been achieved through the slow evaporation technique, starting with synthesized materials purified by repeated crystallization (Prabhu et al., 2001).
Molecular Structure Analysis
Molecular structure analysis through techniques like UV–Vis, IR, NMR, and powder XRD has been pivotal in understanding this compound. Single crystals grown for N-(2-chlorophenyl)-3-(1-pyrrolidinyl)propanamide were transparent and of optimum dimensions, indicating a clear and structured molecular assembly (Prabhu et al., 2001).
Chemical Reactions and Properties
The chemical reactions involving N-(2-chlorophenyl)-3-(1-pyrrolidinyl)propanamide are complex and can result in various by-products or related compounds. For example, the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen led to the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, showcasing the compound's ability to participate in diverse chemical reactions (Manolov et al., 2023).
Physical Properties Analysis
The physical properties of N-(2-chlorophenyl)-3-(1-pyrrolidinyl)propanamide, such as crystal growth, transparency, and dimensions, have been characterized in detail. These studies indicate the compound's suitability for applications requiring specific crystal sizes and clarity (Prabhu et al., 2001).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-pyrrolidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-1-2-6-12(11)15-13(17)7-10-16-8-3-4-9-16/h1-2,5-6H,3-4,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPLZZAHSCJHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-6-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5649067.png)
![(1S,9R)-11-(3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5649068.png)
![2-[benzyl(3,4-difluorobenzyl)amino]ethanol](/img/structure/B5649069.png)

![(1R*,3S*)-7-{[2-(trifluoromethyl)phenyl]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5649085.png)
![5-methyl-7-propyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5649086.png)
![1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5649092.png)
![[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5649106.png)

![1-(cyclobutylcarbonyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5649119.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5649142.png)

![N-[3-(1-tert-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]acetamide](/img/structure/B5649150.png)
![6-(3-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5649161.png)